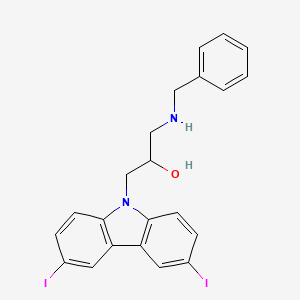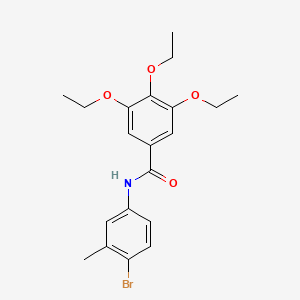![molecular formula C15H19N3O5S B5164486 2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)
2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. HDAC inhibitors, such as MS-275, can block the activity of HDACs, leading to increased acetylation of histones, chromatin decondensation, and gene expression.
作用机制
The mechanism of action of 2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide involves the inhibition of HDAC activity, leading to increased acetylation of histones and non-histone proteins. This results in chromatin decondensation and increased accessibility of DNA to transcription factors and other regulatory proteins. This compound can also affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, leading to anti-cancer effects.
Biochemical and Physiological Effects:
This compound can affect various biochemical and physiological processes in cells, including gene expression, protein synthesis, cell cycle progression, apoptosis, and differentiation. This compound can also affect the expression of angiogenic factors and cytokines, leading to anti-tumor effects.
实验室实验的优点和局限性
2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide has several advantages as a research tool, including its high potency and selectivity for HDACs, its ability to induce anti-cancer effects, and its potential as a sensitizer for other chemotherapeutic agents. However, this compound also has some limitations, including its potential toxicity and off-target effects, its limited solubility, and its potential for resistance development.
未来方向
There are several future directions for research on 2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide, including the identification of biomarkers for patient selection and monitoring, the development of combination therapies with other anti-cancer agents, the investigation of this compound's effects on other diseases, such as neurodegenerative disorders, and the development of novel HDAC inhibitors with improved selectivity and potency.
In conclusion, this compound is a potent HDAC inhibitor with potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of HDAC activity, leading to increased acetylation of histones and non-histone proteins, and anti-cancer effects. This compound has several advantages as a research tool, but also has some limitations and potential toxicities. Future research on this compound will focus on identifying biomarkers, developing combination therapies, investigating its effects on other diseases, and developing novel HDAC inhibitors.
合成方法
2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, followed by a coupling reaction and a final deprotection step. The final product is obtained as a white crystalline solid with high purity.
科学研究应用
2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents and radiation therapy.
属性
IUPAC Name |
2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-4-7-16-15(19)12-9-11(5-6-13(12)22-3)24(20,21)18-14-8-10(2)23-17-14/h5-6,8-9H,4,7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXDQRNXLFFTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)

![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
